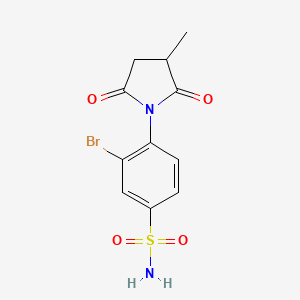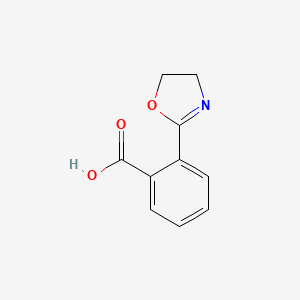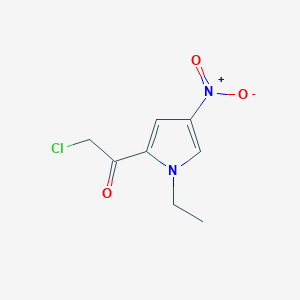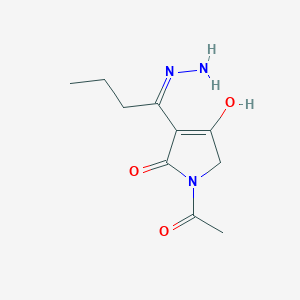![molecular formula C16H17NO5S B12886922 1H-Pyrrole, 3-[3-(1,3-dioxolan-2-yl)-1-oxopropyl]-1-(phenylsulfonyl)- CAS No. 144024-38-4](/img/structure/B12886922.png)
1H-Pyrrole, 3-[3-(1,3-dioxolan-2-yl)-1-oxopropyl]-1-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxolan-2-yl)-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one is a synthetic organic compound that features a dioxolane ring, a phenylsulfonyl group, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one typically involves multi-step organic reactions. One possible route includes:
Formation of the Dioxolane Ring: This can be achieved by reacting an appropriate diol with an aldehyde or ketone under acidic conditions.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of a pyrrole derivative using phenylsulfonyl chloride in the presence of a base.
Coupling Reactions: The final step involves coupling the dioxolane and phenylsulfonyl-pyrrole intermediates using suitable reagents and conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole moiety.
Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group.
Substitution: The phenylsulfonyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology
Drug Development:
Biological Probes: It can be used as a probe to study biological processes and interactions.
Medicine
Therapeutic Agents: Research may explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Polymer Chemistry: It may be incorporated into polymers to modify their characteristics.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxolan-2-yl)-1-(1H-pyrrol-3-yl)propan-1-one: Lacks the phenylsulfonyl group.
1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one: Lacks the dioxolane ring.
Uniqueness
The presence of both the dioxolane ring and the phenylsulfonyl group in 3-(1,3-Dioxolan-2-yl)-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one imparts unique chemical and physical properties, making it a versatile compound for various applications.
Properties
CAS No. |
144024-38-4 |
|---|---|
Molecular Formula |
C16H17NO5S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)pyrrol-3-yl]-3-(1,3-dioxolan-2-yl)propan-1-one |
InChI |
InChI=1S/C16H17NO5S/c18-15(6-7-16-21-10-11-22-16)13-8-9-17(12-13)23(19,20)14-4-2-1-3-5-14/h1-5,8-9,12,16H,6-7,10-11H2 |
InChI Key |
SQFQZKROTGJCSP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCC(=O)C2=CN(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole](/img/structure/B12886846.png)
![7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(rel-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12886850.png)


![3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12886878.png)

![4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde](/img/structure/B12886882.png)

![[2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methanol](/img/structure/B12886896.png)

![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12886925.png)



